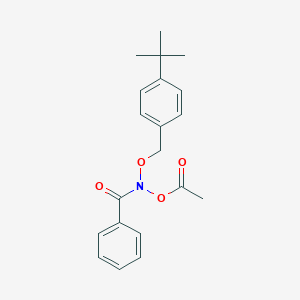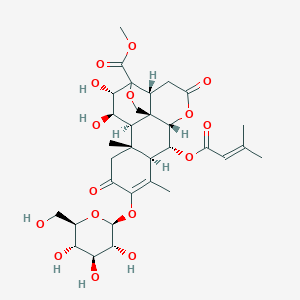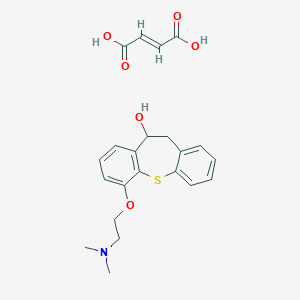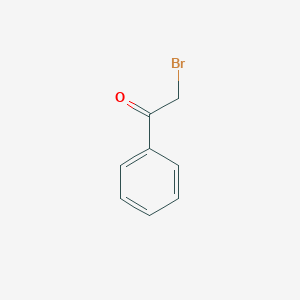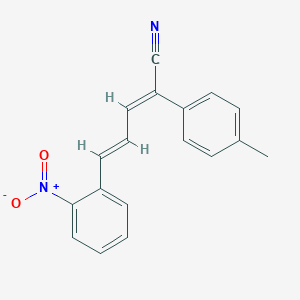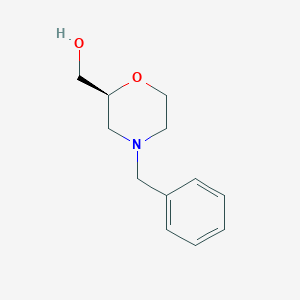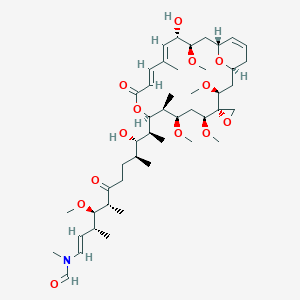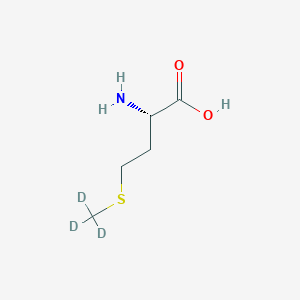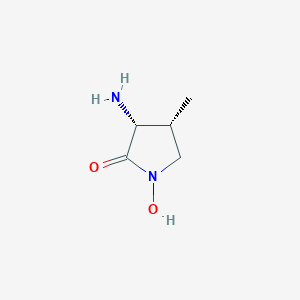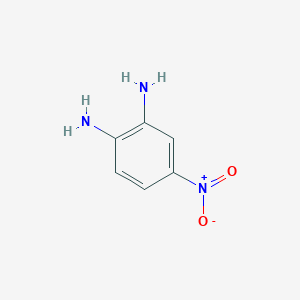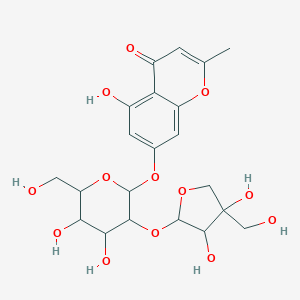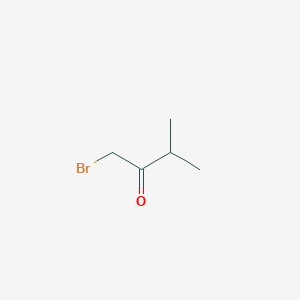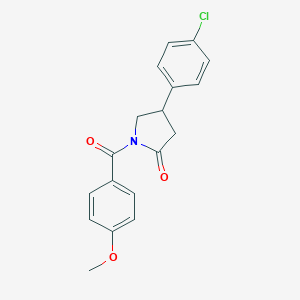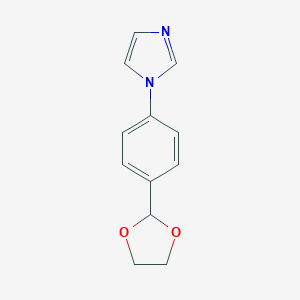
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as imidazole-dioxolane and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan have been studied extensively. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan in lab experiments include its potential applications in various fields, including medicine. This compound has been found to have anticancer properties and has been used in the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in the synthesis of this compound.
Orientations Futures
There are several future directions for the study of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan. One of the most promising directions is the development of new anticancer drugs based on this compound. This compound has been found to have anticancer properties and has been used in the development of anticancer drugs. Another direction is the study of this compound for its potential use in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. Additionally, the study of the mechanism of action of this compound can lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have anticancer properties and potential use in the treatment of Alzheimer's disease. The mechanism of action of this compound is not fully understood, but it has been found to inhibit the growth of cancer cells and inhibit the activity of acetylcholinesterase. There are several future directions for the study of this compound, including the development of new anticancer drugs and the study of its potential use in the treatment of Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan can be achieved using different methods. One of the most common methods is the reaction of 4-(imidazol-1-yl)benzaldehyde with ethylene glycol in the presence of a catalyst. The product obtained is then purified using column chromatography to obtain the pure compound. Other methods of synthesis include the use of different aldehydes and glycols.
Applications De Recherche Scientifique
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been found to have anticancer properties and has been used in the development of anticancer drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
145937-50-4 |
|---|---|
Nom du produit |
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-[4-(1,3-dioxolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C12H12N2O2/c1-3-11(14-6-5-13-9-14)4-2-10(1)12-15-7-8-16-12/h1-6,9,12H,7-8H2 |
Clé InChI |
ASVZOQBOYOYARS-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |
Synonymes |
2-((4-Imidazol-1-yl)phenyl)-1,3-dioxolan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



